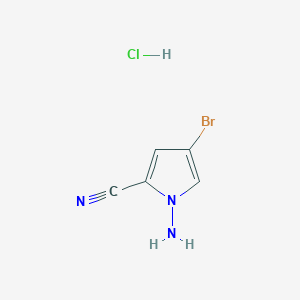
3,5-Difluoro-4-methylbenzyl bromide
Übersicht
Beschreibung
“3,5-Difluoro-4-methylbenzyl bromide” is a chemical compound with the molecular formula C8H7BrF2 . It is also known by other names such as “5-(Bromomethyl)-1,3-difluoro-2-methylbenzene” and "Benzene, 5-(bromomethyl)-1,3-difluoro-2-methyl-" . It is used in laboratory chemicals and in the manufacture of substances .
Molecular Structure Analysis
The molecular weight of “this compound” is 221.04 . The structure includes a benzene ring with two fluorine atoms, one bromine atom, and one methyl group attached to it .Physical and Chemical Properties Analysis
“this compound” is a liquid at ambient temperature . It is insoluble in water . The average mass of the compound is 207.015 Da .Wissenschaftliche Forschungsanwendungen
Chemical Reactivity and Carcinogenicity Studies
A comparative study on the carcinogenicity of alkylating agents, including aralkyl bromides, highlighted the relationship between chemical reactivity and carcinogenic potential. This research provides valuable insights into how compounds like 3,5-Difluoro-4-methylbenzyl bromide, due to their reactive nature, might interact with biological systems, potentially leading to carcinogenic outcomes under specific conditions (Dipple, Levy, & Lawley, 1981).
Environmental and Toxicological Implications
Studies on methyl bromide, a related compound, offer insights into the environmental and toxicological implications of bromide compounds. Research on the uptake, excretion, and disposition of methyl bromide in rats provides a foundational understanding of how such compounds behave in biological systems, which could extend to the metabolism and toxicological effects of this compound (Medinsky et al., 1985); (Bond et al., 1985).
Pharmacological and Biomedical Applications
The pharmacological and biomedical research realms offer potential applications for this compound. For example, studies on perfluorocarbon emulsions for intravenous delivery and as MRI contrast agents hint at the potential for bromide compounds in enhancing medical imaging techniques and drug delivery systems (Wolber et al., 1999); (Jacoby et al., 2014).
Safety and Hazards
“3,5-Difluoro-4-methylbenzyl bromide” is classified as a dangerous substance. It causes severe skin burns and eye damage and may cause respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended when handling this compound .
Eigenschaften
IUPAC Name |
5-(bromomethyl)-1,3-difluoro-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2/c1-5-7(10)2-6(4-9)3-8(5)11/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFRSMKTOICCJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1F)CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,7-Diazaspiro[4.4]nonan-3-one hydrochloride](/img/structure/B1400393.png)



![1-[4-Nitro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-piperidine](/img/structure/B1400400.png)
![7,7-dimethyl-7H-benzo[C]fluoren-5-ol](/img/structure/B1400403.png)

![2-Methylene-5,8-dioxaspiro[3.4]octane](/img/structure/B1400407.png)

![tert-Butyl 4-(4-Methyl-1-piperazinyl)-2-[(4-tetrahydropyranyl)amino]benzoate](/img/structure/B1400410.png)



